2-Methylchalcone vs. Other Monosubstituted Chalcones: Cytotoxicity in Ovarian Cancer (A2780)
In a direct head-to-head comparison, 2-Methylchalcone demonstrated a 1.4-fold increase in cytotoxic potency (lower GI50) compared to the unsubstituted parent chalcone against the A2780 ovarian cancer cell line [1]. While the study noted that A-ring substitutions generally suppressed activity, the 2-methyl analog was a notable exception, showing enhanced efficacy.
| Evidence Dimension | In vitro cytotoxicity (GI50) |
|---|---|
| Target Compound Data | GI50 ~20 µM |
| Comparator Or Baseline | Unsubstituted chalcone, GI50 ~28 µM |
| Quantified Difference | ~1.4-fold lower GI50 (higher potency) |
| Conditions | A2780 human ovarian cancer cell line; 48 hr incubation; Sulforhodamine B (SRB) assay |
Why This Matters
This data provides a clear rationale for selecting 2-Methylchalcone over the parent chalcone when targeting A2780 ovarian cancer cells, as the specific substitution pattern leads to a quantifiable improvement in potency.
- [1] Prabhakar, V., Balasubramanian, R., Sathe, P., Krishna, C. M., & Juvekar, A. (2014). In vitro anticancer activity of monosubstituted chalcone derivatives. *International Journal of Tumor Therapy*, 3(1), 1-9. View Source
